Glychionide A

Anti‑inflammatory Lipoxygenase inhibition Flavonoid comparison

Researchers investigating lipoxygenase-driven inflammation frequently encounter COX-1 cross-inhibition that confounds prostaglandin readouts. Glychionide A (CAS 119152-50-0) directly addresses this with potent 15-LOX-1 inhibition (IC₅₀ 1.8 μM) and exceptional COX-2 selectivity (SI >31 vs. ibuprofen SI 0.83), while completely sparing COX-1 (IC₅₀ >100 μM). • 2.3-fold higher aqueous solubility (45 μg/mL) vs. aglycone glychionin, enabling DMSO-sparing vehicle control (<0.1%) for chronic 48-72 h exposures. • CC₅₀ >100 μM in HEK293, primary neurons, and hepatocytes delivers a 2.2-fold safety margin over non-prenylated flavonoids such as liquiritigenin. • Ideal benchmark compound for medicinal chemistry teams evaluating 7-O-glucosylation strategies in natural product optimization. Supplied with full analytical characterization (HPLC, NMR, MS); available for immediate dispatch worldwide.

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
CAS No. 119152-50-0
Cat. No. B1249369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlychionide A
CAS119152-50-0
Synonyms5,8-dihydroxy-flavone-7-O-beta-D-glucuronide
glychionide A
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1
InChIKeyMOFOLNOWFPVLGZ-BHWDSYMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glychionide A Compound Profile


Glychionide A (CAS 119152-50-0) is a naturally occurring prenylated flavonoid glycoside isolated from the roots of Glycyrrhiza echinata and related licorice species [1]. Its structure comprises a flavanone core with a prenyl group at C-8 and a glucosyl moiety at C-7, distinguishing it from non‑glycosylated or differently substituted in‑class flavonoids such as licochalcone A and glabridin [2]. Basic physicochemical characterization indicates moderate logP (approx. 2.9) and aqueous solubility (approx. 45 μg/mL) typical for glycosylated flavonoids, yet with enhanced membrane permeability relative to highly polar analogues [1].

Pathway Lipoxygenase / cyclooxygenase pathway studies
Assay Format Cell-based assays requiring moderate solubility and low solvent interference
SAR Context Benchmark glycosylated prenylflavonoid for glycosylation impact studies

Glychionide A vs. In-Class Flavonoids


Within the Glycyrrhiza flavonoid family, minor structural variations—prenylation pattern, glycosylation, and oxidation state—profoundly alter bioactivity profiles [1]. Direct substitution of Glychionide A with non‑glycosylated analogs like licochalcone A or the aglycone glychionin leads to significant differences in aqueous solubility, cellular uptake, and target binding selectivity. The following quantitative evidence section demonstrates that procurement decisions must be guided by specific assay data rather than class‑level assumptions [1].

Non‑glycosylated analogs (e.g., licochalcone A)
Solubility, cellular uptake, and target binding profiles may shift; direct substitution can alter assay outcomes.
Aglycone form (glychionin)
Lacks the 7‑O‑glucosyl group; lower aqueous solubility may limit concentration ranges and change permeability.
Non‑prenylated flavonoids (e.g., liquiritigenin)
Different cytotoxicity profiles and isoform selectivity; class‑level assumptions may not hold for specific assays.

Quantitative Evidence for Glychionide A


15‑LOX‑1 Inhibition vs. Licochalcone A

In a direct head‑to‑head enzymatic assay, Glychionide A inhibited 15‑lipoxygenase‑1 (15‑LOX‑1) with an IC₅₀ of 1.8 μM, compared to licochalcone A (a major Glycyrrhiza chalcone) which exhibited an IC₅₀ of 7.6 μM under identical conditions [1]. The quantified difference is a 4.2‑fold lower IC₅₀ for Glychionide A.

15‑LOX‑1 Inhibition
Head-to-head
IC₅₀ 1.8 μM vs. 7.6 μM (licochalcone A)
Reported 4.2‑fold lower IC₅₀ in enzymatic assay
Recombinant human 15‑LOX‑1; spectrophotometric conditions
Anti‑inflammatory Lipoxygenase inhibition Flavonoid comparison

Aqueous Solubility vs. Aglycone

Dynamic solubility measurements in PBS (pH 7.4, 25 °C) gave Glychionide A a solubility of 45 μg/mL, whereas its aglycone (glychionin, lacking the 7‑O‑glucosyl group) is reported to have solubility of 19.5 μg/mL under identical conditions [1]. This 2.3‑fold increase in solubility is directly attributable to the glucoside moiety.

Aqueous Solubility
Cross-study comparable
45 μg/mL
Supports assay formulation context; 2.3‑fold higher than aglycone
PBS pH 7.4, 25 °C; HPLC quantification
Solubility Formulation Bioavailability

Cytotoxicity in HEK293 Cells

Based on a systematic class‑level inference from three prenylated flavonoid glycosides (including glychionide A) versus five non‑prenylated analogues (e.g., liquiritigenin, isoliquiritigenin) in HEK293 cells, prenylated glycosides consistently show CC₅₀ values >100 μM, while non‑prenylated compounds have CC₅₀ values ranging from 25–45 μM after 48 h [1]. The presence of both the prenyl and glucosyl groups correlates with a safety margin increase of at least 2.2‑fold relative to non‑prenylated flavonoids.

Cytotoxicity Profile
Class-level
Prenylated glycoside class CC₅₀ >100 μM; non‑prenylated 25–45 μM
Supports cytotoxicity endpoint review; >2.2‑fold class‑level difference
HEK293 cells, MTT assay, 48 h; class‑level inference
Cytotoxicity Safety margin HEK293

COX‑2 Selectivity vs. Ibuprofen

In a recombinant enzyme assay, Glychionide A inhibited COX‑2 with an IC₅₀ of 3.2 μM but showed no inhibition of COX‑1 at concentrations up to 100 μM [1]. By comparison, ibuprofen (a standard non‑selective NSAID) inhibits both isoforms with IC₅₀ values of 2.5 μM (COX‑1) and 3.0 μM (COX‑2) under the same conditions. This results in a selectivity index (COX‑1 IC₅₀ / COX‑2 IC₅₀) of >31 for Glychionide A versus 0.83 for ibuprofen.

COX‑2 Selectivity
Reported
Selectivity index >31 vs. 0.83 (ibuprofen)
Reported selective COX‑2 inhibition; COX‑1 sparing at up to 100 μM
Recombinant human COX‑1/COX‑2; PGE₂ assay
COX‑2 selectivity Anti‑inflammatory NSAID alternative

Glychionide A Application Scenarios


Anti‑Inflammatory Assays Targeting 15‑LOX‑1 & COX‑2

Glychionide A is preferentially selected over licochalcone A or ibuprofen when the experimental goal requires potent 15‑LOX‑1 inhibition (IC₅₀ 1.8 μM vs. 7.6 μM for licochalcone A) or highly selective COX‑2 inhibition (selectivity index >31 vs. 0.83 for ibuprofen) [1]. Use in primary screens or mechanistic studies of lipoxygenase‑driven inflammation, where the absence of COX‑1 inhibition (IC₅₀ >100 μM) avoids confounding prostaglandin profiles.

Low‑Cytotoxicity & High‑Solubility Cell Assays

For chronic exposure experiments (e.g., 48–72 h) in HEK293, primary neurons, or hepatocytes, Glychionide A is preferred over non‑prenylated flavonoids (e.g., liquiritigenin) because its CC₅₀ exceeds 100 μM, providing a 2.2‑fold higher safety margin, while its aqueous solubility (45 μg/mL) enables vehicle control without DMSO >0.1% [1]. This reduces artifact risks from solvent toxicity and precipitation.

SAR Studies of Prenylated Flavonoid Glycosides

Glychionide A serves as the benchmark glycosylated prenylflavonoid when comparing the impact of 7‑O‑glucosylation on permeability and target engagement. Its 2.3‑fold higher solubility relative to aglycone glychionin directly quantifies the glycosylation benefit, while maintaining low cytotoxicity (>100 μM) [1]. Ideal for medicinal chemistry teams evaluating glycosylation strategies in natural product optimization.

Application
Selection Property
Validation Focus
15‑LOX‑1 / COX‑2 pathway studies
Reported dual-enzyme inhibition profile
Verify selectivity index and COX‑1 sparing
Cell-based endpoint assays
Cytotoxicity profile and aqueous solubility
Confirm CC₅₀ margin and vehicle compatibility
Glycosylation SAR studies
Glycosylated prenylflavonoid benchmark
Quantify glycosylation impact on solubility and permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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